Welcome to the BenchChem Online Store!
molecular formula C10H9ClN4O B8509415 1h-Pyrazolo[4,3-b]pyridine-5-carboxamide,7-chloro-n-2-propen-1-yl-

1h-Pyrazolo[4,3-b]pyridine-5-carboxamide,7-chloro-n-2-propen-1-yl-

Cat. No. B8509415
M. Wt: 236.66 g/mol
InChI Key: MLTCOPFRKDBGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04621089

Procedure details

A solution of ethyl 7chloro-1H-pyrazolo[4,3-b]-pyridine-5-carboxylate (1.5 g, 6.65 mmol) in allylamine (25 ml) was heated under reflux for 3 days. The solvent was evaporated in vacuo and the residue was extracted into warm ether to give 7-chloro-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid allyl amide as a pale yellow solid, m.p. 121°-125° C. Without further purification, this material was dissolved in allylamine (10 ml) and water (10 ml) and heated under reflux for 6 days. Excess allylamine was removed in vacuo and the precipitated solid was collected and washed well with water, to give the crude product (940 mg, 55%). Recrystallisation from ethyl acetate gave the title compound, m.p. 194°-197° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([O:10]CC)=O)[N:5]=[C:4]2[CH:13]=[N:14][NH:15][C:3]=12>C(N)C=C>[CH2:4]([NH:5][C:8]([C:6]1[N:5]=[C:4]2[CH:13]=[N:14][NH:15][C:3]2=[C:2]([Cl:1])[CH:7]=1)=[O:10])[CH:3]=[CH2:2]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=C2C(=NC(=C1)C(=O)OCC)C=NN2
Name
Quantity
25 mL
Type
solvent
Smiles
C(C=C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted
TEMPERATURE
Type
TEMPERATURE
Details
into warm ether

Outcomes

Product
Name
Type
product
Smiles
C(C=C)NC(=O)C1=CC(=C2C(=N1)C=NN2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.